

Application Notes and Protocols for 12-Dinonadecanoyl-rac-glycerol

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Compound of Interest

Compound Name: 12-Dinonadecanoyl-rac-glycerol

Cat. No.: B3025918

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For Researchers, Scientists, and Drug Development Professionals

Introduction to 12-Dinonadecanoyl-rac-glycerol

12-Dinonadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) molecule containing two 19-carbon saturated fatty acid chains (nonadecanoic acid) attached to a glycerol backbone at the sn-1 and sn-2 positions. As a diacylglycerol, it is a crucial second messenger in a variety of cellular signaling pathways. The primary and most studied role of DAGs is the activation of Protein Kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and inflammation.^{[1][2]}

The long, saturated acyl chains of **12-Dinonadecanoyl-rac-glycerol** suggest it would be incorporated into cellular membranes, where it can interact with and activate target proteins. Its synthetic nature and defined chemical structure make it a valuable tool for in vitro and cell-based assays aimed at elucidating the roles of DAGs in signaling and for screening potential modulators of the DAG-PKC pathway.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of **12-Dinonadecanoyl-rac-glycerol** is provided in the table below. This information is essential for the proper handling, storage, and use of the compound in experimental settings.

Property	Value	Reference
Synonyms	1,2-Dinonadecanoin, DG(19:0/19:0/0:0)	[3]
CAS Number	140456-19-5	[4]
Molecular Formula	C41H80O5	[3]
Molecular Weight	653.07 g/mol	[3]
Purity	>98%	[3]
Physical State	Solid	
Storage Conditions	Store at -20°C (Freezer)	[3]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For aqueous solutions, it is recommended to first dissolve in an organic solvent before dilution in an aqueous buffer.	

Core Applications in Research

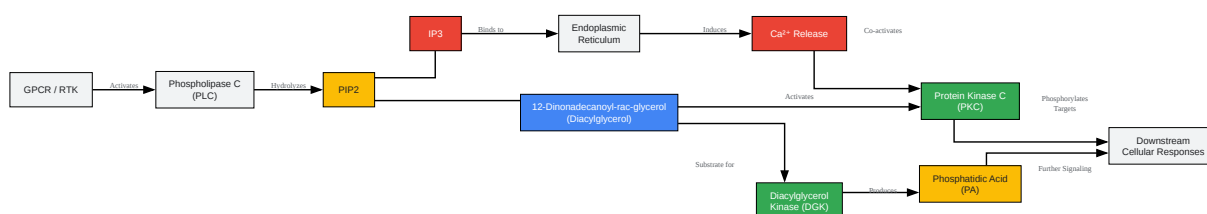
12-Dinonadecanoyl-rac-glycerol is primarily utilized as a tool to investigate cellular processes regulated by diacylglycerol signaling. Its main applications include:

- **Activation of Protein Kinase C (PKC):** As a stable, cell-permeable analog of endogenous DAG, it can be used to directly activate conventional and novel PKC isoforms in both in vitro kinase assays and in cell culture experiments.[5]
- **Substrate for Diacylglycerol Kinase (DGK):** It serves as a substrate for DGK, an enzyme that phosphorylates DAG to produce phosphatidic acid (PA), another important lipid second messenger.[3][4] Assays using this molecule can help in the characterization of DGK activity and the screening of DGK inhibitors.

- Elucidation of DAG-Mediated Signaling Pathways: By introducing a known concentration of this specific DAG, researchers can study the downstream effects of PKC activation or PA production in a controlled manner.[2]

Signaling Pathway

12-Dinonadecanoyl-rac-glycerol, as a diacylglycerol, plays a central role in the phosphoinositide signaling pathway. The diagram below illustrates its position and key interactions.



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Canonical Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving **12-Dinonadecanoyl-rac-glycerol**.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activity of purified PKC enzymes using **12-Dinonadecanoyl-rac-glycerol** as an activator. The assay is based on the transfer of a

radiolabeled phosphate from [γ - ^{32}P]ATP to a specific PKC substrate peptide.[6][7]

Materials:

- Purified PKC isoform
- **12-Dinonadecanoyl-rac-glycerol**
- Phosphatidylserine (PS)
- PKC substrate peptide (e.g., QKRPSQRSKYL)[6]
- [γ - ^{32}P]ATP
- Assay Dilution Buffer (ADB): 20 mM HEPES, pH 7.4, with appropriate concentrations of MgCl_2 , CaCl_2 , and DTT.
- Lipid Activator Solution: Prepare a mixture of **12-Dinonadecanoyl-rac-glycerol** and PS in a suitable solvent (e.g., chloroform), evaporate the solvent under nitrogen, and resuspend in ADB by sonication to form liposomes.
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and fluid

Procedure:

- Prepare Lipid Activator: Mix **12-Dinonadecanoyl-rac-glycerol** and phosphatidylserine to achieve desired final concentrations (e.g., 100 μM DAG and 400 μM PS). After resuspension in ADB, sonicate on ice until the solution is clear.[6]
- Reaction Setup: In a microcentrifuge tube on ice, add the following in order:
 - 10 μL Substrate Cocktail (containing PKC substrate peptide and ADB)
 - 10 μL Inhibitor or Vehicle Control

- 10 µL Lipid Activator Solution
- 10 µL Purified PKC enzyme (25-100 ng)
- Initiate Reaction: Start the kinase reaction by adding 10 µL of Mg^{2+} /[γ - ^{32}P]ATP mixture.
- Incubation: Gently vortex the tubes and incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.[\[6\]](#)
- Stop Reaction and Spot: Stop the reaction by placing the tubes on ice. Spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
- Washing: Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.[\[6\]](#)
- Scintillation Counting: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol measures the activity of DGK by quantifying the conversion of **12-Dinonadecanoyl-rac-glycerol** to phosphatidic acid using radiolabeled ATP.[\[4\]](#)

Materials:

- Purified or immunoprecipitated DGK enzyme
- **12-Dinonadecanoyl-rac-glycerol**
- [γ - ^{32}P]ATP
- Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl_2 , 1 mM DTT.
- Detergent (e.g., octylglucoside) for micelle-based assay or pre-formed liposomes.
- Reaction Stop Solution: Chloroform:Methanol:HCl (100:200:2, v/v/v)

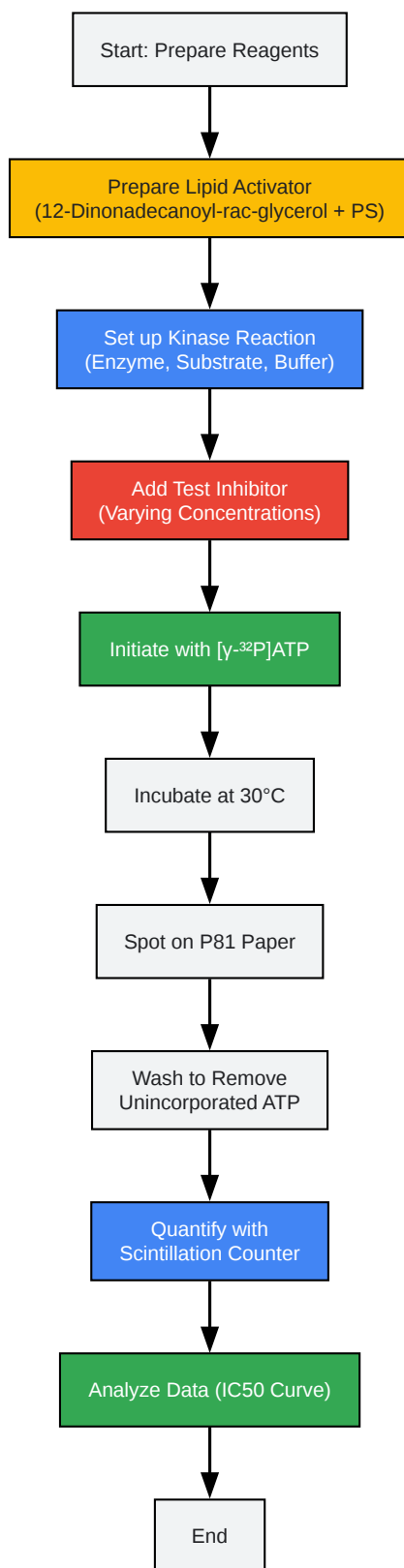
- Thin Layer Chromatography (TLC) plates (silica gel)
- TLC Mobile Phase: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v)
- Phosphorimager or autoradiography film

Procedure:

- Substrate Preparation: Prepare a solution of **12-Dinonadecanoyl-rac-glycerol** in the kinase assay buffer containing a detergent to form micelles, or incorporate it into liposomes.
- Reaction Setup: In a microcentrifuge tube, combine:
 - Kinase Assay Buffer
 - DGK enzyme preparation
 - **12-Dinonadecanoyl-rac-glycerol** substrate solution
- Initiate Reaction: Start the reaction by adding [γ - 32 P]ATP.
- Incubation: Incubate at 37°C for 15-30 minutes.
- Lipid Extraction: Stop the reaction by adding the Reaction Stop Solution, followed by chloroform and water to separate the phases. Vortex and centrifuge to separate the organic and aqueous layers.
- TLC Separation: Carefully collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of chloroform:methanol (2:1). Spot the lipid extract onto a TLC plate.
- Chromatography: Develop the TLC plate in the mobile phase until the solvent front is near the top.
- Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled phosphatidic acid. The amount of radioactivity in the PA spot corresponds to the DGK activity.

Experimental Workflow and Data Presentation

The workflow for a typical experiment, such as screening for PKC inhibitors using **12-Dinonadecanoyl-rac-glycerol**, is depicted below.



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